rac Hydroxyethyl Norfenfluramine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac Hydroxyethyl Norfenfluramine Hydrochloride is an organic compound with a complex structure that includes a trifluoromethyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac Hydroxyethyl Norfenfluramine Hydrochloride typically involves multiple steps. One common method includes the chlorination of trifluoromethylbenzyl alcohol to produce 2-chloro-1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol . This intermediate can then be further reacted with appropriate reagents to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
rac Hydroxyethyl Norfenfluramine Hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different alcohols or ketones, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
rac Hydroxyethyl Norfenfluramine Hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical studies to investigate its effects on biological systems.
Industry: The compound is used in the synthesis of advanced organic compounds and additives.
Wirkmechanismus
The mechanism of action of rac Hydroxyethyl Norfenfluramine Hydrochloride involves its interaction with specific molecular targets and pathways The trifluoromethyl group plays a crucial role in its activity, influencing its binding affinity and reactivity
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to rac Hydroxyethyl Norfenfluramine Hydrochloride include:
- 2-Propanone, 1-[3-(trifluoromethyl)phenyl]-
- m-(Trifluoromethyl)benzyl methyl ketone
- m-Trifluoromethylphenylacetone
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which includes both an amino group and a hydroxyl group
Eigenschaften
CAS-Nummer |
54779-69-0 |
---|---|
Molekularformel |
C12H17ClF3NO |
Molekulargewicht |
283.72 g/mol |
IUPAC-Name |
2-[1-[3-(trifluoromethyl)phenyl]propan-2-ylamino]ethanol;hydrochloride |
InChI |
InChI=1S/C12H16F3NO.ClH/c1-9(16-5-6-17)7-10-3-2-4-11(8-10)12(13,14)15;/h2-4,8-9,16-17H,5-7H2,1H3;1H |
InChI-Schlüssel |
YPKCUTWJTVISRH-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCO.Cl |
Kanonische SMILES |
CC(CC1=CC(=CC=C1)C(F)(F)F)NCCO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.